Product packaging for Barium;polonium(Cat. No.:CAS No. 51680-94-5)

Barium;polonium

Cat. No.: B14671520
CAS No.: 51680-94-5
M. Wt: 346.31 g/mol
InChI Key: VXMGSNGSLNFYFD-UHFFFAOYSA-N
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Description

Contextualization of Polonides within Group 16 Chemistry

The elements of Group 16 of the periodic table, known as the chalcogens, include oxygen (O), sulfur (S), selenium (Se), tellurium (Te), and polonium (Po). numberanalytics.comsciencenotes.orggeeksforgeeks.org A defining characteristic of this group is that its elements all have six valence electrons, leading to similar chemical behaviors. allen.in They readily react with metals to form compounds such as oxides, sulfides, selenides, tellurides, and polonides. numberanalytics.comallen.in

As one moves down Group 16, there is a clear trend of increasing metallic character. geeksforgeeks.orglibretexts.org Oxygen and sulfur are nonmetals, selenium and tellurium are metalloids, and polonium is classified as a metal. geeksforgeeks.orglibretexts.org This trend influences the nature of the compounds they form. While the lighter chalcogenides can exhibit significant covalent character, the polonides of highly electropositive metals, like the alkaline earth metals, display classic ionic structures. wikipedia.orgpotsdam.edu In these compounds, polonium typically exists as the polonide anion (Po²⁻). wikipedia.orgpotsdam.edu

Polonium's position in the periodic table, directly below tellurium, means that polonides share many chemical and structural similarities with tellurides. wikipedia.org However, the chemistry of polonium is also influenced by its pronounced metallic character, showing some resemblances to its horizontal neighbor in the periodic table, bismuth. wikipedia.orgwikiwand.com

Significance of Barium Polonide in Fundamental Solid-State Chemistry and Material Science Research

The study of barium polonide is significant for advancing the fundamental understanding of solid-state chemistry and materials science, particularly concerning the properties of heavy chalcogenides. Research into BaPo and related polonides like calcium polonide (CaPo) and lead polonide (PbPo) provides valuable insights into structural and electronic properties. sci-hub.seresearchgate.net These compounds are of theoretical interest due to their potential applications in fields such as optoelectronics and thermoelectrics, similar to other alkaline earth chalcogenides. sci-hub.seresearchgate.net

At ambient conditions, barium polonide crystallizes in the rock salt (NaCl-type) structure. wikipedia.orgwikiwand.comsci-hub.se Theoretical studies have been conducted to investigate its behavior under high pressure, predicting a structural phase transition from the NaCl (B1) structure to a CsCl (B2) structure. sci-hub.seresearchgate.net This research is crucial for understanding the stability and transformations of such materials under extreme conditions.

Furthermore, the thermal stability of certain polonides is a key area of investigation. While many polonides decompose at around 600 °C, lanthanide polonides exhibit remarkable thermal stability, with some having melting points above 2000 °C. wikipedia.orgpotsdam.eduwikipedia.orgwikiwand.com This property makes them of interest for applications such as radioisotope heat sources. potsdam.edu Although barium polonide itself is less studied for this specific application compared to lanthanide polonides, its properties contribute to the broader understanding of polonide stability.

Interactive Table 1: Structural and Physical Properties of Barium Polonide

PropertyValueReference(s)
Chemical FormulaBaPo wikipedia.orgpotsdam.edu
Crystal StructureHalite (NaCl-type) wikipedia.orgpotsdam.eduwikiwand.com
Lattice Parameter (a)711.9 pm wikipedia.orgpotsdam.edu
Predicted Phase Transition Pressure (to CsCl structure)4.5 GPa sci-hub.se

Historical and Current Research Trajectories for Polonides

The study of polonides is intrinsically linked to the discovery of polonium itself by Marie and Pierre Curie in 1898. sciencenotes.orgwikipedia.orgrsc.org Polonium was the first element they discovered while investigating the radioactivity of pitchblende. wikipedia.orgrsc.org Initial chemical studies of polonium and its compounds were challenging due to its intense radioactivity and the small quantities available. wikipedia.org

Early research focused on the fundamental chemical properties and the synthesis of various polonium compounds, including polonides. wikipedia.org Polonides are typically prepared by the direct reaction of the constituent elements at elevated temperatures, generally between 300–400 °C. wikipedia.org

Current research trajectories in the field of polonides are largely driven by computational chemistry and theoretical modeling due to the difficulties and dangers of experimental work with polonium. rsc.org These theoretical studies focus on predicting the structural, electronic, and thermodynamic properties of polonides. sci-hub.seresearchgate.netoecd-nea.org There is ongoing interest in the potential of certain polonides for thermoelectric applications and as high-temperature heat sources for radioisotope thermoelectric generators. potsdam.edugoogle.comresearchgate.net The behavior of polonium in liquid lead-bismuth eutectic, a potential coolant for advanced nuclear reactors, is another area of active research where understanding polonium chemistry is critical. inl.govmdpi.com

Interactive Table 2: Comparative Properties of Alkaline Earth Polonides

CompoundCrystal StructureLattice Parameter (a)Reference(s)
Beryllium Polonide (BePo)Sphalerite (ZnS)582.7 pm potsdam.edu
Magnesium Polonide (MgPo)Nickeline (NiAs)a = 434.5 pm, c = 707.7 pm potsdam.edu
Calcium Polonide (CaPo)Halite (NaCl)651.0(4) pm wikipedia.orgpotsdam.edu
Barium Polonide (BaPo) Halite (NaCl) 711.9 pm wikipedia.orgpotsdam.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaPo B14671520 Barium;polonium CAS No. 51680-94-5

Properties

CAS No.

51680-94-5

Molecular Formula

BaPo

Molecular Weight

346.31 g/mol

IUPAC Name

barium;polonium

InChI

InChI=1S/Ba.Po

InChI Key

VXMGSNGSLNFYFD-UHFFFAOYSA-N

Canonical SMILES

[Ba].[Po]

Origin of Product

United States

Synthetic Methodologies and Radiochemical Preparation of Barium Polonide

Direct Reaction Approaches for Barium Polonide Synthesis

The most common method for preparing polonides, including barium polonide, is through the direct reaction of the constituent elements. wikipedia.org This approach, in principle, involves combining metallic barium with polonium vapor at elevated temperatures in a controlled environment.

Optimization of Reaction Parameters in Direct Element Combination

The direct combination of barium and polonium to form barium polonide is a synthesis reaction where the two elements react to form a more complex compound. vaia.comquora.comlozon.ca The general form of this reaction is:

Ba + Po → BaPo

Achieving an efficient and controlled reaction requires careful optimization of several parameters:

Temperature: The reaction is typically carried out at high temperatures to ensure the elements react. Most polonides are synthesized at elevated temperatures, and they tend to decompose at temperatures around 600°C, although some lanthanide polonides are more stable. wikipedia.org Preliminary experiments indicated that polonium could be separated from lead dioxide by heating to 600–700°C. osti.gov

Atmosphere: The synthesis must be conducted in an inert atmosphere or a vacuum to prevent the oxidation of the highly reactive barium and polonium. samaterials.com Polonium metal interacts with oxygen depending on the temperature. researchgate.net

Stoichiometry: Precise control of the molar ratios of barium and polonium is crucial to ensure the formation of the desired BaPo compound and to minimize the presence of unreacted starting materials or side products.

Systematic optimization of reaction parameters, such as reactant concentrations, flow rates, and temperature, is a common strategy in chemical synthesis to maximize yield and purity. mdpi.comnih.gov While specific documented optimization studies for barium polonide are scarce due to the challenges of working with polonium, the principles of optimizing parameters for similar syntheses, like that of barium sulfate, can be informative. mdpi.com

Table 1: General Reaction Parameters for Direct Synthesis of Metal Polonides

ParameterTypical Range/ConditionRationale
Temperature 500-1000 °CTo overcome activation energy and facilitate reaction between elements. wikipedia.org
Atmosphere Inert gas (e.g., Argon) or VacuumTo prevent oxidation of reactive metals. samaterials.com
Reactant Ratio Stoichiometric (1:1 for BaPo)To ensure complete reaction and purity of the product.
Reaction Time Varies (hours)To allow for complete diffusion and reaction of the elements.

Note: This table is illustrative and based on general principles of high-temperature synthesis and polonide chemistry, as specific data for BaPo synthesis is limited.

Challenges in Polonide Synthesis due to Polonium Properties

The synthesis of any polonium compound is fraught with difficulties stemming from the element's intense radioactivity. numberanalytics.comacs.org These challenges significantly impact the feasibility and scale of barium polonide preparation.

High Radioactivity and Radiolysis: Polonium, particularly the most common isotope Polonium-210, is a potent alpha emitter. wikipedia.org This intense radiation can lead to the decomposition of the synthesized compounds, a process known as auto-oxidation. fas.org The alpha bombardment can alter the crystal structure and chemical composition of the material shortly after its formation. fas.org This inherent instability makes characterization and handling extremely difficult. The high specific activity of Po-210 (0.2222 mg/c) causes rapid decomposition of most organic complexing agents and even solvents. fas.org

Volatility: Polonium and its compounds are known to be volatile, with some compounds starting to volatilize at temperatures as low as 100°C. mdpi.com This property complicates high-temperature synthesis methods, as it can lead to loss of material and contamination of the reaction apparatus.

Toxicity and Safety: Polonium is highly radiotoxic. numberanalytics.com Handling polonium requires specialized facilities with glove boxes and stringent radiation protection measures to prevent inhalation or ingestion, which can cause significant damage to living tissues. numberanalytics.comnumberanalytics.com

Limited Availability: Polonium is a rare element. researchgate.net While it occurs naturally in uranium ores, the quantities are minuscule (about 100 micrograms per ton of ore). researchgate.net Therefore, it is primarily produced artificially in nuclear reactors. wikipedia.orgresearchgate.net This limited availability makes it a very precious and expensive material for chemical synthesis.

Advanced Radiochemical Procedures for Polonium Compound Formation

Given the challenges of working with polonium, its synthesis is intrinsically linked to its production and the specialized techniques of radiochemistry.

Integration of Nuclear Reactor Production of Polonium Isotopes

The primary method for producing significant quantities of Polonium-210 is by irradiating stable Bismuth-209 with neutrons in a nuclear reactor. wikipedia.orgresearchgate.netwikipedia.orgiaea.org This process involves the following nuclear reaction:

²⁰⁹Bi + n → ²¹⁰Bi → ²¹⁰Po + β⁻

The Bismuth-210 formed has a half-life of 5 days and decays into Polonium-210 through beta decay. researchgate.net The produced polonium must then be chemically separated and purified from the bismuth target. numberanalytics.com This process is complex and is only carried out at a few specialized facilities worldwide. wordpress.com The integration of polonium production with its use in synthesis is crucial for ensuring a timely supply of the short-lived isotope for research purposes.

Other polonium isotopes, such as Po-208 and Po-209, have longer half-lives but are more difficult to produce, typically requiring cyclotron bombardment of lead or bismuth. wikipedia.org

Recoil Processes in Polonium-Containing Systems relevant to Synthesis

In the context of nuclear reactions and radioactive decay, recoil is a significant phenomenon. When a nucleus emits a particle, such as an alpha particle in the decay of polonium, the daughter nucleus recoils in the opposite direction to conserve momentum. pearson.com The kinetic energy of these recoil atoms can be substantial, on the order of 0.2 MeV. eolss.net

This recoil energy can be harnessed in certain synthetic procedures. For instance, "hot atom chemistry" utilizes the kinetic energy of recoiling atoms to drive chemical reactions. eolss.net While not a standard method for producing bulk barium polonide, the recoil of polonium atoms from a source could potentially be used to implant them into a barium matrix, facilitating a reaction on a micro-scale.

Furthermore, understanding recoil is critical in the design of experiments involving polonium. The recoil of daughter nuclei can lead to their ejection from a surface, a process that can be utilized for separating isotopes or studying nuclear decay itself. iaea.orgarxiv.org However, in the context of synthesizing a stable compound, this recoil can also disrupt the crystal lattice of the newly formed barium polonide.

Crystallographic Structures and Phase Behavior of Barium Polonide

Ambient Pressure Crystal Structures of Barium Polonide

At standard atmospheric pressure, barium polonide adopts a well-defined crystal structure.

Analysis of Halite (NaCl-type) Structure in BaPo

Barium polonide crystallizes in the rock salt, or halite (NaCl-type), structure. tandfonline.comresearchgate.netwikipedia.org This ionic crystal structure is characterized by a face-centered cubic (FCC) lattice. In this arrangement, each barium cation is surrounded by six polonium anions, and conversely, each polonium anion is coordinated with six barium cations, resulting in a 6:6 coordination environment. tandfonline.comresearchgate.net

Lattice Parameter Determination and Refinement

The lattice parameter, which defines the size of the unit cell, for the NaCl-type structure of barium polonide has been determined. Theoretical calculations using first-principles methods have established a lattice constant of 7.126 Å. tandfonline.com Another source reports a lattice parameter of 7.119 Å. wikipedia.org

Table 1: Crystallographic Data for Barium Polonide (Ambient Pressure)

Crystal Structure Space Group Lattice Parameter (a)

High-Pressure Structural Phase Transitions in Barium Polonide

Under the influence of hydrostatic pressure, barium polonide undergoes a significant structural transformation.

Investigation of NaCl-type to CsCl-type Transitions under Hydrostatic Pressure

First-principles calculations and interionic potential models predict that barium polonide will transition from the NaCl-type structure to the more densely packed cesium chloride (CsCl-type) structure under high pressure. tandfonline.comresearchgate.net In the CsCl structure, the coordination number increases from 6 to 8, with each ion being surrounded by eight ions of the opposite charge. tandfonline.comresearchgate.net Gibbs free energy and enthalpy calculations have been employed to determine the pressure at which this phase transition occurs. tandfonline.comresearchgate.net

Volume Collapse Phenomena Associated with Phase Transformations

The pressure-induced phase transition from the NaCl-type to the CsCl-type structure is accompanied by a significant reduction in volume. tandfonline.comresearchgate.net This volume collapse is a characteristic feature of such structural transformations in ionic compounds. The transition pressure for barium polonide has been calculated to be 11.2 GPa. tandfonline.com

Table 2: High-Pressure Phase Transition Data for Barium Polonide

Transition Transition Pressure

Theoretical Predictions and Experimental Validation of Structural Parameters

The structural parameters of barium polonide, including its lattice constants and phase transition behavior, have been primarily established through theoretical modeling, specifically first-principles calculations and interionic potential models. tandfonline.comresearchgate.net These computational methods are crucial for studying materials containing highly radioactive elements like polonium, where extensive experimental investigation can be challenging. The calculated equilibrium structural parameters for the NaCl phase are reported to be in good agreement with the limited available experimental results, lending confidence to the theoretical predictions regarding its high-pressure behavior. tandfonline.comresearchgate.net

Electronic Structure and Chemical Bonding in Barium Polonide Systems

Elucidation of Ionic and Covalent Contributions to Bonding

The bonding in barium polonide, like in many alkaline earth chalcogenides, is not purely ionic but possesses a significant covalent character. tandfonline.comresearchgate.net This mixed character arises from the interplay between the formation of the polonide anion and the electronegativity difference between barium and polonium.

Polonides of highly electropositive metals, such as barium, are generally considered to contain the Po²⁻ anion. wikipedia.org The formation of this anion is a key feature of the ionic aspect of the bonding in BaPo. However, the large size and polarizability of the polonide ion can lead to distortions from a purely ionic picture, suggesting a degree of covalency. wikipedia.org The interaction between the Ba²⁺ cation and the Po²⁻ anion is not a simple electrostatic attraction; polarization effects play a crucial role.

The character of a chemical bond can be estimated from the electronegativity difference between the constituent atoms. quora.combyjus.com Barium is a highly electropositive element, while polonium's electronegativity is influenced by its position in the periodic table. wikipedia.orgrsc.org The significant difference in their electronegativity values suggests a predominantly ionic bond. However, first-principles calculations and models that include covalency effects provide a more nuanced understanding of the bonding in BaPo. tandfonline.comresearchgate.net

ElementPauling Electronegativity
Barium (Ba)0.89
Polonium (Po)2.0
Data sourced from multiple chemical data repositories.

The electronegativity difference of approximately 1.11 indicates a polar covalent bond with significant ionic character. This is consistent with studies on similar compounds where a blend of ionic and covalent bonding is observed. quora.com

Electronic Band Structure Calculations and Characterization

The electronic band structure determines the electronic and optical properties of a material. For barium polonide, theoretical calculations provide insight into its semiconductor nature. tandfonline.comresearchgate.net

At ambient conditions, barium polonide crystallizes in the rock salt (NaCl or B1-type) structure. tandfonline.comresearchgate.net First-principles calculations, such as those using the tight-binding linear muffin-tin orbital (TB-LMTO) method, have been employed to study its ground state electronic properties. sci-hub.se These calculations reveal the arrangement of electron energy levels and the nature of the electronic states.

A key feature of a semiconductor's band structure is its band gap, which can be either direct or indirect. wikipedia.orgbbec.ac.in In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector (k-vector) in the Brillouin zone. wikipedia.orgglobalspec.com In an indirect band gap semiconductor, they occur at different k-vectors. wikipedia.orgglobalspec.com

First-principles calculations for barium polonide in the B1 phase indicate the presence of a band gap, confirming its semiconductor nature. tandfonline.comresearchgate.net Studies on related polonide compounds suggest that the nature of the band gap (direct or indirect) is a critical property influencing their potential applications in optoelectronic devices. escholarship.orgwikipedia.org For BaPo, the calculated band structure shows an indirect band gap. scirp.org

CompoundCalculated Band Gap (eV)Band Gap Type
BaPo (B1 phase)0.17 - 0.37Indirect (Γ-X)
Data from first-principles calculations. tandfonline.comresearchgate.net

Density of States (DOS) Analysis for Electronic Contributions

The Density of States (DOS) provides information about the number of available electronic states at each energy level. lbl.govquora.com Analysis of the DOS for barium polonide offers a detailed picture of the contributions of different atomic orbitals to the electronic structure. tandfonline.comresearchgate.net

Influence of Spin-Orbit Coupling on Electronic Properties

Theoretical investigations into the electronic properties of barium polonide and related chalcogenides underscore the necessity of accounting for relativistic effects. iaea.orgsci-hub.se While detailed studies focusing exclusively on the SOC effects in BaPo are not extensively documented, the general principles observed in other heavy element compounds provide a clear indication of its impact. In materials containing heavy atoms like lead (Pb) or polonium, SOC can lead to substantial modifications of the band structure, including significant splitting of the conduction and valence bands and a reduction of the band gap energy. acs.orgfrontiersin.orgaps.orgresearchgate.net

For instance, in many semiconductors containing heavy elements, the introduction of SOC in first-principles calculations results in a noticeable decrease in the calculated band gap compared to scalar-relativistic calculations. frontiersin.orgaps.org This reduction is often attributed to the splitting of degenerate energy levels, particularly those with p- or d-orbital character, at high-symmetry points in the Brillouin zone. acs.orgtudelft.nlaps.org In the case of BaPo, the electronic states near the Fermi level are expected to have significant contributions from the Po 6p orbitals. The strong SOC of polonium would, therefore, induce a splitting of these p-states, directly influencing the band edges and the fundamental band gap of the material.

To illustrate the typical magnitude of SOC effects on the electronic properties of heavy-element compounds, the following table presents data from theoretical studies on analogous materials. While these are not direct measurements for BaPo, they provide a clear, qualitative understanding of the expected changes when spin-orbit coupling is considered in the calculations.

Compound SystemPropertyWithout SOC (eV)With SOC (eV)Change due to SOC (eV)
Dimethylammonium Lead IodideBand Gap1.550.50-1.05
Monolayer GaSeBand Gap~1.8~1.7-0.1
WS₂ PolytypeBand Gap1.481.40-0.08

This table provides illustrative examples of the effect of spin-orbit coupling on the band gap of various materials, as direct computational data for Barium Polonide with and without SOC is not available in the cited literature. The data is sourced from studies on Dimethylammonium Lead Iodide frontiersin.org, Monolayer Gallium Selenide (B1212193) aps.org, and a Tungsten Disulfide polytype tudelft.nl.

Computational and Theoretical Investigations of Barium Polonide

Interionic Potential Models and Their Modifications

Alongside first-principles calculations, interionic potential models offer a complementary approach to studying the properties of compounds like Barium Polonide. researchgate.net These models describe the energy of the crystal as a sum of interactions between its constituent ions. A typical rigid-ion model might include long-range electrostatic (Coulomb) interactions and short-range repulsive interactions. researchgate.net

For Barium Polonide, a modified interionic potential model has been utilized. researchgate.net This model incorporates the effects of covalent bonding, which arises from the overlap of electron orbitals between neighboring ions. researchgate.net The inclusion of these covalency effects, which represent many-body interactions, provides a more accurate description of the forces within the crystal. researchgate.net The parameters for these models are often determined by fitting to known physical properties, such as the lattice parameter. researchgate.net

Thermodynamic Stability Assessments

Computational methods are essential for assessing the thermodynamic stability of different crystal structures of a material under varying conditions of temperature and pressure.

The relative stability of different crystallographic phases (polymorphs) is determined by their Gibbs free energy (G), which is a function of enthalpy (H), entropy (S), and temperature (T) (G = H - TS). aps.org At a given temperature and pressure, the structure with the lowest Gibbs free energy is the most stable. researchgate.netnih.gov

For Barium Polonide, Gibbs free energy calculations have been performed to investigate its structural stability. researchgate.net These calculations show that BaPo undergoes a pressure-induced structural phase transition from the NaCl-type (B1) structure to the CsCl-type (B2) structure. By calculating the Gibbs free energy for both the B1 and B2 phases as a function of pressure, the transition pressure can be identified as the point where the Gibbs free energies of the two phases become equal. researchgate.net Below this pressure, the NaCl structure is more stable, while above it, the CsCl structure is favored. The entropic contribution to the Gibbs free energy is considered essential in determining the relative stabilities of different structures, especially at higher temperatures. nih.gov

Data Tables

Table 1: Calculated Structural Properties of Barium Polonide (BaPo)

PropertyNaCl (B1) PhaseCsCl (B2) Phase
Lattice Parameter (a₀) in Å7.004.22
Bulk Modulus (B₀) in GPa28.530.5
Phase Transition Pressure (Pt) in GPa-7.5

This table presents theoretical data on the lattice parameter, bulk modulus, and the pressure at which Barium Polonide is predicted to transition from the NaCl to the CsCl structure. researchgate.net

Enthalpy Calculations for Phase Transitions and Decomposition

Theoretical studies have been conducted to understand the phase behavior of Barium Polonide under pressure. These investigations primarily utilize first-principles calculations to determine the structural and electronic properties of the compound.

One significant area of research has been the pressure-induced structural phase transition of Barium Polonide from its ambient pressure NaCl-type (B1) structure to a high-pressure CsCl-type (B2) structure. Gibbs free energy and enthalpy calculations are crucial in predicting the pressure at which this transition occurs.

A comparative study on lead, barium, and calcium polonide reported that Barium Polonide undergoes such a structural phase transition. By analyzing the enthalpy of both the B1 and B2 phases as a function of pressure, the transition pressure can be identified as the point where the enthalpies of the two phases become equal.

The following table summarizes the calculated cohesive energy and the enthalpy of transition for Barium Polonide. Cohesive energy provides insight into the stability of the crystal lattice, while the transition enthalpy indicates the energy difference between the two phases at the transition pressure.

PropertyB1 (NaCl-type) PhaseB2 (CsCl-type) Phase
Cohesive Energy (eV)-11.97-11.89
Enthalpy of Transition\multicolumn{2}{c}{Transition from B1 to B2}

It is important to note that specific numerical values for the enthalpy of transition and the transition pressure for Barium Polonide are not always explicitly detailed in every theoretical study, as the focus is often on the comparative behavior among different polonide compounds.

Ab Initio Molecular Dynamics Simulations for Barium Polonide

Despite a thorough search of available scientific literature, no specific studies focusing on ab initio molecular dynamics simulations for Barium Polonide could be identified. This suggests that while static first-principles calculations have been performed to investigate properties like phase transitions, dynamic simulations of the BaPo system at the ab initio level have not been extensively reported. Such simulations could provide valuable insights into the thermal properties, ionic diffusion, and the behavior of the material at finite temperatures, representing a potential area for future research.

Thermal Behavior and Decomposition Mechanisms of Barium Polonide

Thermal Decomposition Pathways of Barium Polonide

Due to the lack of specific experimental data, a data table for the thermal decomposition of Barium Polonide cannot be provided.

Radiotensimetric Studies of Polonium Vapor Pressure during Decomposition

No specific radiotensimetric studies detailing the vapor pressure of polonium during the thermal decomposition of barium polonide could be located in the available literature. Such studies are crucial for understanding the volatility of polonium released from the compound upon heating. While experimental vapor pressure measurements have been conducted for elemental polonium, these are complicated by effects such as self-heating from radioactive decay. oecd-nea.org The influence of the barium polonide matrix on the vapor pressure of polonium has not been experimentally determined.

Due to the lack of specific experimental data, a data table for the radiotensimetric studies of Barium Polonide cannot be provided.

Reaction Mechanisms of Polonides in Various Gaseous Environments (e.g., Carbon Dioxide)

There is a notable absence of research in the public domain concerning the reaction mechanisms of barium polonide in various gaseous environments, including carbon dioxide. Investigations into how compounds like barium polonide react with atmospheric gases are critical for assessing their stability and potential for environmental interaction. However, no studies detailing these specific reaction kinetics or products for barium polonide were found.

Long-Term Thermal Stability Investigations of Barium Polonide

Comprehensive long-term thermal stability investigations for barium polonide have not been reported in the accessible scientific literature. Assessing the long-term stability is essential for applications where the material might be subjected to elevated temperatures over extended periods. Such studies would typically involve monitoring changes in the compound's structure and composition over time, but this information is not available for barium polonide.

Radiochemical Properties and Nuclear Interactions Within Barium Polonide Systems

Isotopic Considerations and Alpha Particle Emission from Polonium in BaPo

Polonium (Po), with atomic number 84, has no stable isotopes; all 42 known isotopes, ranging from ¹⁸⁶Po to ²²⁷Po, are radioactive. wikipedia.orgwikipedia.org The most common and longest-lived natural isotope is Polonium-210 (²¹⁰Po), which has a half-life of 138.376 days. wikipedia.orgwikipedia.orgbritannica.com Other longer-lived isotopes, such as ²⁰⁹Po (half-life of 124 years) and ²⁰⁸Po (half-life of 2.898 years), can be produced artificially in a cyclotron. wikipedia.orgwikipedia.orgresearchgate.net In the context of barium polonide (BaPo), the specific isotope of polonium present dictates the radiochemical characteristics of the compound.

The primary decay mode for many polonium isotopes is alpha decay, where the nucleus emits an alpha particle (a helium nucleus, consisting of two protons and two neutrons). study.comwikipedia.org This process transforms the polonium atom into a stable isotope of lead (Pb). study.com For instance, ²¹⁰Po decays directly to stable ²⁰⁶Pb. wikipedia.orgbfs.de The alpha particles emitted by polonium isotopes have specific kinetic energies, which are a hallmark of the parent nucleus. britannica.com ²¹⁰Po, for example, emits alpha particles with an energy of 5.3 MeV. mdpi.com The high specific activity of ²¹⁰Po (166 TBq/g) means that even a milligram of the substance emits as many alpha particles per second as five grams of Radium-226. wikipedia.orghps.org This intense radioactivity results in significant energy release within the material. wikipedia.org While alpha decay is the predominant process, it is occasionally accompanied by the emission of a gamma ray; however, this is a rare event, occurring in about one in 100,000 decays for ²¹⁰Po. wikipedia.orgiaea.org

The table below details the properties of several polonium isotopes relevant to radiochemical studies.

IsotopeHalf-LifePrimary Decay ModeAlpha Particle Energy (MeV)Daughter Isotope
²⁰⁸Po 2.898 yearsα5.10²⁰⁴Pb
²⁰⁹Po 124 yearsα (99.5%), β⁺ (0.5%)4.86²⁰⁵Pb
²¹⁰Po 138.376 daysα5.407²⁰⁶Pb
²¹¹Po 0.516 secondsα7.595²⁰⁷Pb
²¹²Po 0.299 microsecondsα8.954²⁰⁸Pb
²¹⁴Po 164.3 microsecondsα7.833²¹⁰Pb
²¹⁸Po 3.10 minutesα (99.98%), β⁻ (0.02%)6.115²¹⁴Pb

This table is generated based on data from multiple sources. wikipedia.orgaps.org

Influence of Alpha Decay Recoil Energy on Material Integrity and Bond Breaking

During alpha decay, the emission of an alpha particle imparts a recoil momentum to the newly formed daughter nucleus to conserve momentum. soton.ac.uk This results in the daughter nucleus having significant kinetic energy, known as recoil energy. wikipedia.org While most of the decay energy is carried away by the alpha particle, the recoil energy of the daughter nucleus is substantial, typically on the order of 100 keV. nih.gov For example, in the decay of ²¹⁴Po, the Q-value (total energy released) is 7.83 MeV, with the alpha particle receiving 7.68 MeV, and the remaining energy contributing to the recoil of the ²¹⁰Pb nucleus. soton.ac.uk

This recoil energy is several orders of magnitude greater than the strength of chemical bonds, which are typically in the range of a few electron volts (eV). wikipedia.orgnih.gov Consequently, the daughter nuclide will break away from the chemical environment and lattice position originally occupied by the parent polonium atom within the barium polonide structure. wikipedia.org This energetic recoil can displace the daughter atom and initiate a cascade of atomic displacements within the crystal lattice, leading to significant damage to the material's integrity. The high linear energy transfer (LET) of both the alpha particle and the recoiling nucleus causes intense ionization and excitation in the surrounding material, further contributing to bond breaking and the formation of defects. wikipedia.orgnih.gov This process can alter the physical and chemical properties of the barium polonide over time.

Research on Alpha Emitters in Materials Science for Characterization

Alpha emitters are utilized in various areas of materials science for characterization and other applications due to their unique properties. openmedscience.com The emission of monoenergetic alpha particles allows for the identification and quantification of radionuclides within a material. fiveable.memdpi.com One of the most well-known industrial applications is in smoke detectors, where the alpha-emitting isotope Americium-241 is used to ionize air; a disruption in the ion current by smoke particles triggers an alarm. openmedscience.com

In research, alpha particles serve as probes for material analysis. Their interaction with matter, primarily through ionization, can be exploited to study the properties of thin films and surfaces. openmedscience.com The energy loss of alpha particles as they traverse a material provides information about the material's thickness and composition. Furthermore, alpha emitters can be introduced into materials as radiotracers to study diffusion and distribution processes in solids. fiveable.me The detection of the characteristic alpha radiation allows for the tracking of the emitter's location and concentration within the material over time.

Radiochemical Analysis Techniques for Polonium in Barium Polonide (e.g., Alpha-Ray Spectrometry)

The primary and most effective technique for the detection and quantification of polonium in samples like barium polonide is alpha spectrometry. mdpi.combibliotekanauki.pl This method measures the energy and intensity of alpha particles emitted by the sample, allowing for the identification and quantification of specific alpha-emitting radionuclides. fiveable.mesepscience.com Since polonium isotopes emit alpha particles with distinct energies, an alpha spectrum will show sharp peaks corresponding to the isotopes present. physicsopenlab.org

For a solid sample such as barium polonide, radiochemical analysis begins with sample preparation. This typically involves dissolving the compound, often in an acidic solution. researchgate.net A crucial step is the separation of polonium from the barium and any other interfering radionuclides to create a thin, uniform source for the spectrometer, which minimizes self-absorption of the alpha particles. researchgate.netbibliotekanauki.pl Common separation and source preparation techniques include:

Spontaneous Deposition: Polonium can be spontaneously deposited from an acidic solution onto a metal disc, typically made of silver, nickel, or copper. researchgate.netphysicsopenlab.org This is a traditional and widely used method.

Co-precipitation: Polonium can be co-precipitated with other compounds. Methods using bismuth phosphate, tellurium, or copper sulfide (B99878) microprecipitation have been developed as rapid and efficient alternatives to spontaneous deposition. mdpi.comnih.govresearchgate.net These techniques involve precipitating a carrier compound that incorporates the polonium, which is then filtered to create a thin source for alpha counting. nih.govresearchgate.net

Once the source is prepared, it is placed in a vacuum chamber with a semiconductor detector (e.g., a silicon surface barrier or PIPS detector). mdpi.combibliotekanauki.pl The detector measures the energy of each incident alpha particle, and a multichannel analyzer builds an energy spectrum. bibliotekanauki.pl To accurately determine the concentration of polonium, an isotopic tracer of known activity, such as ²⁰⁸Po or ²⁰⁹Po, is often added to the sample at the beginning of the process. mdpi.com By measuring the recovery of the tracer, the chemical yield of the separation process can be calculated, allowing for a precise determination of the original polonium activity in the barium polonide sample. mdpi.com

Research Applications and Future Directions for Barium Polonide Studies

Exploratory Applications in Nuclear Physics Research

Fundamental research in nuclear physics often relies on the use of various radioactive isotopes to probe the structure of matter and the nature of fundamental forces. While specific studies involving barium polonide are not documented, compounds containing alpha-emitting radionuclides are of significant interest in this field.

Development of Alpha Particle Sources for Fundamental Studies

Alpha particles, which are helium nuclei, are emitted during the radioactive decay of certain heavy elements. arpansa.gov.au These particles are utilized in a range of fundamental physics experiments. Polonium isotopes, such as Polonium-210, are well-known alpha emitters. wikipedia.org Consequently, a compound like barium polonide could theoretically serve as a source of alpha particles.

The development of novel alpha particle sources is crucial for experiments that investigate nuclear reactions, scattering phenomena, and the properties of atomic nuclei. The choice of a source material depends on factors such as the energy of the emitted alpha particles, the half-life of the isotope, and the chemical and physical stability of the compound. Without experimental data, the suitability of barium polonide for such applications remains purely speculative.

Investigation of Radiation Interaction with Advanced Materials

The interaction of radiation with matter is a cornerstone of materials science and nuclear engineering. Alpha particles, being relatively heavy and highly ionizing, have a short range in materials and deposit their energy over a small volume. arpansa.gov.au This property makes them useful for studying radiation damage effects on a microscopic scale.

Research in this area involves irradiating advanced materials, such as semiconductors, alloys, and ceramics, with alpha particles to understand how their structural and electronic properties change. These studies are vital for developing radiation-hardened materials for applications in space exploration, nuclear energy, and medical technologies. While general studies on the effects of alpha radiation on various materials are common, specific investigations using barium polonide as the alpha source are not found in the current body of scientific literature.

Potential in Advanced Thermoelectric Materials Research

Thermoelectric materials can convert heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is characterized by its figure of merit (ZT). Research into advanced thermoelectric materials often involves exploring new compounds and structures that exhibit high electrical conductivity and low thermal conductivity.

Some radioactive materials, particularly those containing alpha emitters like polonium-210, can generate significant heat through their decay. wikipedia.org This has led to their use in radioisotope thermoelectric generators (RTGs) for powering spacecraft. wikipedia.org While the thermoelectric properties of barium polonide have not been reported, research on other barium-containing compounds, such as barium-strontium plumbates, has been conducted to evaluate their potential for high-temperature thermoelectric energy conversion. researchgate.net The study of polonides for thermoelectric applications is an area of theoretical interest, but experimental data for barium polonide is not available.

Theoretical Design and Predictive Modeling for Novel Polonide Materials

In the absence of experimental data, theoretical and computational methods provide a valuable tool for predicting the properties of new and uncharacterized materials. nasa.govnasa.gov First-principles calculations, such as those based on density functional theory (DFT), can be used to model the crystal structure, electronic band structure, and other fundamental properties of compounds like barium polonide. nasa.gov

Predictive modeling can guide experimental efforts by identifying promising candidate materials for specific applications. For instance, computational screening can be used to assess the potential of various polonide compounds for thermoelectric applications by calculating their expected electronic and thermal transport properties. While the concept of computationally designing novel polonide materials exists, specific published theoretical studies on the detailed properties of barium polonide are scarce.

Advanced Characterization Methodologies for Radioactive Compounds

The experimental study of highly radioactive compounds like barium polonide requires specialized characterization techniques and facilities to handle the material safely. The intense radioactivity of polonium isotopes presents significant challenges for traditional materials characterization methods. wikipedia.org

Advanced methodologies for characterizing radioactive materials include:

Synchrotron-based techniques: X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) using high-intensity synchrotron radiation can provide information on the local atomic structure and long-range crystal order of radioactive samples.

Electron microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be adapted for the analysis of radioactive materials to study their morphology and microstructure. nih.gov

Radiometric techniques: Alpha and gamma spectroscopy are used to identify the isotopic composition and quantify the radioactivity of the material.

These techniques are crucial for understanding the fundamental properties of radioactive compounds and for ensuring their safe handling and application. While these methods are generally applicable to actinide and other radioactive compounds, their specific application to characterize barium polonide has not been documented in the literature. researchgate.netlanl.govllnl.gov

Data on Barium Polonide Research

SectionSubsectionResearch Findings for Barium Polonide
9.1 Exploratory Applications in Nuclear Physics Research
9.1.1. Development of Alpha Particle Sources for Fundamental StudiesNo specific data available.
9.1.2. Investigation of Radiation Interaction with Advanced MaterialsNo specific data available.
9.2 Potential in Advanced Thermoelectric Materials Research No specific data available.
9.3 Theoretical Design and Predictive Modeling for Novel Polonide Materials No specific data available.
9.4 Advanced Characterization Methodologies for Radioactive Compounds No specific data available.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.